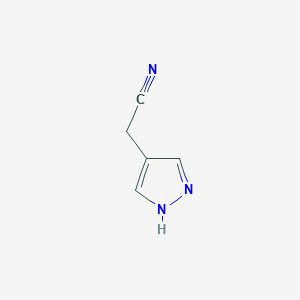

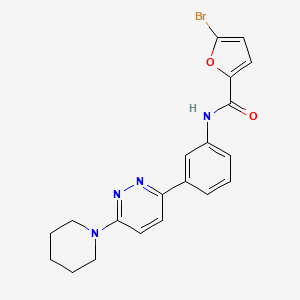

![molecular formula C17H19N5OS B2534988 (4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone CAS No. 1172471-75-8](/img/structure/B2534988.png)

(4-(benzo[d]thiazol-2-yl)piperazin-1-yl)(1-ethyl-1H-pyrazol-5-yl)methanone

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound contains several functional groups including a benzothiazole, a piperazine, and a pyrazole ring. Benzothiazoles are heterocyclic compounds with diverse biological activities . Piperazines are often used in the development of pharmaceuticals . Pyrazoles are known for their wide range of biological activities.

Synthesis Analysis

The synthesis of such a compound would likely involve the formation of the benzothiazole and pyrazole rings in separate steps, followed by their connection via the piperazine ring . The exact synthetic route would depend on the specific substituents on each ring.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the benzothiazole, piperazine, and pyrazole rings. Each of these rings has distinct reactivity patterns .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by the presence of the benzothiazole, piperazine, and pyrazole rings. For example, the compound’s solubility, stability, and reactivity would all be affected by these structural features .Aplicaciones Científicas De Investigación

Anti-mycobacterial Activity

The benzo[d]thiazol-2-yl(piperazin-1-yl)methanones scaffold has been identified as a promising new anti-mycobacterial chemotype. A study involving the synthesis and biological evaluation of thirty-six structurally diverse benzo[d]thiazole-2-carboxamides revealed significant anti-tubercular activity against Mycobacterium tuberculosis H37Rv strain. Among these compounds, the 5-trifluoromethyl benzo[d]thiazol-2-yl(piperazin-1-yl)methanones emerged as particularly promising, with six compounds showing low micromolar activity (MICs 2.35-7.94 μM) and low cytotoxicity. A quantitative structure-activity relationship (QSAR) model indicated a strong predictive ability for anti-mycobacterial activity, emphasizing the therapeutic potential of these compounds (Pancholia et al., 2016).

Antimicrobial Activity

Another study focused on the synthesis of new pyridine derivatives incorporating the benzothiazole and piperazine moieties, showcasing variable and modest antimicrobial activity against a range of bacteria and fungi. This research contributes to the ongoing exploration of benzothiazole derivatives as potential antimicrobial agents, highlighting the importance of structural diversity in the development of new therapeutic compounds (Patel, Agravat, & Shaikh, 2011).

Anticancer Activity

A series of novel thiophene containing 1,3-diarylpyrazole derivatives were synthesized and evaluated for their anticancer activity against various human cancer cell lines. Compounds demonstrated significant growth inhibitory effects, particularly on Raji and HL60 cancer cells, suggesting potential for further development as anticancer agents. The study also included in silico evaluations of physicochemical properties, indicating good oral absorption and drug-likeness of the synthesized compounds (Inceler, Yılmaz, & Baytas, 2013).

Antiproliferative Activity

The synthesis of (4-(6-fluorobenzo[d]isoxazol-3-yl) piperidin-1-yl)(morpholino)methanone and its evaluation for antiproliferative activity highlight the potential of benzothiazole derivatives in cancer research. The compound's structure was elucidated through various spectroscopic methods, and its molecular interactions were analyzed, indicating a possible mechanism for its antiproliferative effects (Benaka Prasad et al., 2018).

Mecanismo De Acción

Target of action

and anti-tubercular activities. These compounds might interact with various enzymes or receptors in the microbial cells, disrupting their normal functions.

Mode of action

Benzothiazole derivatives have been suggested to have membrane perturbing as well as intracellular modes of action .

Safety and Hazards

Direcciones Futuras

Propiedades

IUPAC Name |

[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]-(2-ethylpyrazol-3-yl)methanone |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N5OS/c1-2-22-14(7-8-18-22)16(23)20-9-11-21(12-10-20)17-19-13-5-3-4-6-15(13)24-17/h3-8H,2,9-12H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MQPRUPWRALDYJA-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCN1C(=CC=N1)C(=O)N2CCN(CC2)C3=NC4=CC=CC=C4S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N5OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

341.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

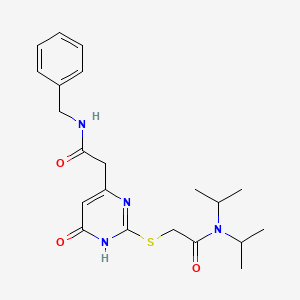

![1-[2-[4-(1H-Indol-4-yl)piperazine-1-carbonyl]morpholin-4-yl]prop-2-en-1-one](/img/structure/B2534906.png)

![1-((4-Chlorophenyl)(2-(furan-2-yl)-6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)methyl)piperidine-4-carboxamide](/img/structure/B2534907.png)

![2-(4-methoxyphenyl)-3-phenethyl-3H-chromeno[2,3-d]pyrimidine-4,5-dione](/img/structure/B2534912.png)

![N-(3-methoxybenzyl)-3-(5-oxo-4-propyl-4,5-dihydrothieno[2,3-e][1,2,4]triazolo[4,3-a]pyrimidin-1-yl)propanamide](/img/structure/B2534914.png)

![[6-[(4-Methyl-1,2,4-triazol-3-yl)sulfanylmethyl]-4-oxopyran-3-yl] 1,3-benzodioxole-5-carboxylate](/img/structure/B2534917.png)

![3-(9H-Fluoren-9-ylmethoxycarbonyl)-3-azabicyclo[3.2.1]octane-1-carboxylic acid](/img/structure/B2534918.png)

![(2E)-3-{3-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-4-methoxyphenyl}acrylic acid](/img/structure/B2534919.png)

![2-(4-fluorophenyl)-2,6-dihydro-4H-thieno[3,4-c]pyrazol-3-amine](/img/structure/B2534921.png)